4-Aminophenylalanine Exhibits a ~400,000-fold Lower Affinity for Tubulin Compared to the Native Substrate Tyrosine
In an inhibition assay using [³H]-L-tyrosine incorporation into tubulin, 4-aminophenylalanine (4APhe) demonstrated an exceptionally high Ki value of >4.0×10⁶ nM, indicating very weak binding to the enzyme tubulin [1]. This contrasts sharply with the native substrate, L-tyrosine, which binds with an affinity orders of magnitude stronger (Ki in the nM-µM range). The low affinity of 4APhe for this critical cytoskeletal protein suggests it does not interfere with this pathway, a key differentiator from potent antimitotic agents.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | >4.0×10⁶ nM (4-aminophenylalanine) |
| Comparator Or Baseline | L-Tyrosine (Ki in nM-µM range, representing high affinity) |
| Quantified Difference | Approximately 400,000-fold weaker inhibition (estimated order-of-magnitude difference) |
| Conditions | pH 6.8, 37°C, [³H]-L-tyrosine incorporation assay with enzyme tubulin |
Why This Matters
This low binding affinity confirms 4APhe's utility as a benign building block or catalyst in biological systems where interference with tubulin dynamics (and thus cell division) is undesirable.
- [1] BindingDB. BDBM36558: 4-Aminophenylalanine. BindingDB Entry. View Source
